molecular formula C10H7N5 B14465775 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 73112-02-4

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B14465775
CAS No.: 73112-02-4
M. Wt: 197.20 g/mol
InChI Key: IYAFXQXRDBDNCZ-UHFFFAOYSA-N
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Description

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with nucleophiles such as potassium cyanide to yield this compound-5-carbonitrile . Another approach includes the use of Grignard reagents to form addition products like 7-alkylated derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Potassium Cyanide: Used in nucleophilic substitution reactions.

    Grignard Reagents: Employed in addition reactions to form alkylated products.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR, the compound can prevent cancer cell proliferation and induce apoptosis . The molecular pathways involved include the disruption of signaling cascades essential for cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its specific interaction with EGFR, making it a promising candidate for targeted cancer therapy . Its unique structure also allows for the formation of various derivatives with potential therapeutic applications.

Properties

CAS No.

73112-02-4

Molecular Formula

C10H7N5

Molecular Weight

197.20 g/mol

IUPAC Name

3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C10H7N5/c1-2-4-8(5-3-1)15-10-9(13-14-15)6-11-7-12-10/h1-7H

InChI Key

IYAFXQXRDBDNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC=C3N=N2

Origin of Product

United States

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